N,N'-Dimethylisopropylmalonamide
Description
N,N'-Dimethylisopropylmalonamide is a malonamide derivative characterized by a central malonic acid backbone substituted with methyl and isopropyl groups on the nitrogen atoms. These compounds are known for their applications in coordination chemistry, solvent extraction processes, and as intermediates in organic synthesis. The methyl and isopropyl substituents may influence solubility, steric hindrance, and hydrogen-bonding capabilities compared to other derivatives.
Properties
CAS No. |
139416-19-6 |
|---|---|
Molecular Formula |
C8H16N2O2 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
N,N'-dimethyl-N'-propan-2-ylpropanediamide |
InChI |
InChI=1S/C8H16N2O2/c1-6(2)10(4)8(12)5-7(11)9-3/h6H,5H2,1-4H3,(H,9,11) |
InChI Key |
LHBCMJIGGYQYIR-UHFFFAOYSA-N |
SMILES |
CC(C)N(C)C(=O)CC(=O)NC |
Canonical SMILES |
CC(C)N(C)C(=O)CC(=O)NC |
Synonyms |
MeCO-psi(NH-CO)Val-NH-Me N,N'-dimethylisopropylmalonamide NDIPM |
Origin of Product |
United States |
Comparison with Similar Compounds
N,N,N',N'-Tetraisobutyl-malonamide (CAS 14287-99-1)
- Structure : Central malonamide core with four isobutyl groups.
- Synthesis : Typically prepared via condensation of malonyl chloride with isobutylamine.
- Key Properties : Higher lipophilicity due to bulky isobutyl groups, making it suitable for metal ion extraction.
- Applications : Used in nuclear waste treatment for selective actinide separation.
N,N′-Dipropyloxamide
- Structure : Oxamide backbone with propyl substituents.
- Synthesis: Reaction of diethyl oxalate with n-propylamine in ethanol, followed by crystallization .
- Key Properties : Exhibits strong intermolecular hydrogen bonding (confirmed by XRD), leading to stable crystalline structures.
- Applications: Potential use in supramolecular chemistry and polymer science.
N'-Hydroxy-2-methyl-N,N-diphenylpropanediamide (CAS 65050-91-1)
- Structure : Propanediamide with phenyl, methyl, and hydroxy substituents.
- Applications : Investigated for biomedical applications, including enzyme inhibition.
Comparative Data Table
Physicochemical and Functional Differences
- Solubility : Bulky alkyl groups (e.g., isobutyl ) reduce aqueous solubility, while polar groups (e.g., hydroxy ) enhance it.
- Steric Effects : Methyl/isopropyl substituents in this compound likely balance reactivity and steric shielding, unlike the highly hindered tetraisobutyl derivative .
- Hydrogen Bonding : Dipropyloxamide relies on NH groups for crystallization, whereas methyl/isopropyl substituents may limit this in this compound.
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